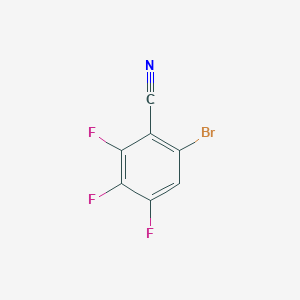

6-Bromo-2,3,4-trifluorobenzonitrile

Beschreibung

6-Bromo-2,3,4-trifluorobenzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at position 6 and fluorine atoms at positions 2, 3, and 4 on the aromatic ring. Its molecular formula is C₇H₂BrF₃N, with a molecular weight of 249.0 g/mol (estimated). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of fluorine and bromine, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Eigenschaften

IUPAC Name |

6-bromo-2,3,4-trifluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUKAOLZKNKPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C#N)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4-trifluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method is the direct bromination of 2,3,4-trifluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-2,3,4-trifluorobenzonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2,3,4-trifluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Suzuki-Miyaura Coupling: Biaryl compounds.

Reduction: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Bromo-2,3,4-trifluorobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential lead compound for drug discovery .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals, polymers, and agrochemicals .

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3,4-trifluorobenzonitrile depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbon atom bonded to the bromine, facilitating the substitution process .

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can affect the compound’s binding affinity and specificity, potentially leading to unique biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional properties of 6-bromo-2,3,4-trifluorobenzonitrile can be contextualized by comparing it to analogous bromo-fluoro-benzonitrile derivatives. Below is a detailed analysis:

Structural and Functional Differences

Table 1: Key Properties of 6-Bromo-2,3,4-trifluorobenzonitrile and Analogues

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) comparing substituent positions and functional groups .

Key Findings from Comparative Analysis

Halogen Positioning and Reactivity :

- The adjacent fluorine atoms (positions 2, 3, 4) in 6-bromo-2,3,4-trifluorobenzonitrile create significant electron-withdrawing effects, enhancing its reactivity in aryl cross-coupling reactions compared to analogues like 3-bromo-2,5-difluorobenzonitrile .

- Bromine at position 6 provides a sterically accessible site for nucleophilic substitutions, whereas bromine at position 3 or 4 (as in CAS 133541-45-4 or 1427438-75-2) may alter regioselectivity in synthetic pathways .

Functional Group Impact: The amino group in 6-amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4) increases solubility in polar solvents, making it suitable for aqueous-phase reactions, unlike the fully halogenated target compound . Trifluoroethoxy groups in CAS 175204-13-4 contribute to higher lipophilicity, favoring membrane permeability in bioactive molecules .

Adjacent fluorines may further modulate pharmacokinetic properties.

Synthetic Utility :

- Compounds with fewer halogens (e.g., 3-bromo-2,5-difluorobenzonitrile) are more cost-effective for large-scale synthesis, whereas the target compound’s trifluoro substitution may require specialized fluorination techniques .

Biologische Aktivität

6-Bromo-2,3,4-trifluorobenzonitrile (CAS No. 105942-08-3) is a compound with significant biological activity, particularly in the context of its potential as a pharmaceutical agent. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H2BrF3N

- Molecular Weight : 232.99 g/mol

- Structure : The compound features a bromine atom and three fluorine atoms attached to a benzene ring, with a nitrile group (-C≡N) contributing to its reactivity and biological interactions.

6-Bromo-2,3,4-trifluorobenzonitrile exhibits biological activity primarily through its interaction with various molecular targets. Its structural features allow it to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis.

Dihydroorotate Dehydrogenase Inhibition

- Target Enzyme : DHODH is involved in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis.

- Biological Implications : Inhibition of DHODH can lead to reduced proliferation of cancer cells and may have therapeutic implications in autoimmune diseases. Research has demonstrated that compounds targeting DHODH can induce differentiation in acute myeloid leukemia (AML) cells and promote apoptosis .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 6-Bromo-2,3,4-trifluorobenzonitrile:

Case Studies

- Acute Myeloid Leukemia (AML) :

- Autoimmune Diseases :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.